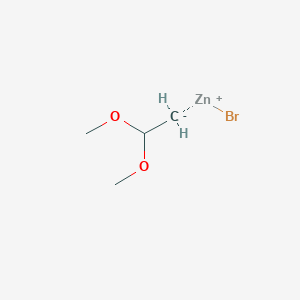

(2,2-Dimethoxyethyl)Zinc bromide

説明

(2,2-Dimethoxyethyl)zinc bromide, also identified as [2-(1,3-dioxolan-2-yl)ethyl]zinc bromide (CAS: 307531-83-5), is an organozinc reagent with the molecular formula C₅H₉BrO₂Zn and a molecular weight of 246.42 g/mol . This compound is typically supplied as a 0.6 M solution in tetrahydrofuran (THF), stabilized under inert conditions for use in organic synthesis. The 1,3-dioxolane moiety (equivalent to a 2,2-dimethoxyethyl group) imparts unique steric and electronic properties, making it a versatile reagent for nucleophilic alkylation and cross-coupling reactions. Its applications include the preparation of complex organic molecules, particularly in pharmaceutical and materials science research .

特性

IUPAC Name |

bromozinc(1+);1,1-dimethoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O2.BrH.Zn/c1-4(5-2)6-3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINODMXMZALSOI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC([CH2-])OC.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

(2,2-Dimethoxyethyl)Zinc bromide can be synthesized through several methods. One common approach involves the reaction of zinc bromide with 2,2-dimethoxyethanol under controlled conditions. The reaction typically requires an inert atmosphere and anhydrous solvents to prevent unwanted side reactions. Industrial production methods may involve the use of zinc powder and bromine in the presence of a suitable solvent to produce the desired compound efficiently .

化学反応の分析

(2,2-Dimethoxyethyl)Zinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Addition Reactions: The compound can add to carbonyl compounds, forming new carbon-carbon bonds.

Reduction Reactions: It can act as a reducing agent in certain reactions, facilitating the reduction of other compounds.

Common reagents used in these reactions include carbonyl compounds, halides, and other electrophiles. The major products formed depend on the specific reaction conditions and the nature of the reactants involved .

科学的研究の応用

(2,2-Dimethoxyethyl)Zinc bromide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.

Industry: The compound is used in the production of fine chemicals and materials with specific properties

作用機序

The mechanism of action of (2,2-Dimethoxyethyl)Zinc bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable complexes with other molecules, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparison

Below is a comparative analysis of (2,2-dimethoxyethyl)zinc bromide and structurally related organozinc reagents:

Solubility and Stability

- Solvent Systems: Most organozinc bromides (e.g., 2,4-difluorobenzyl, naphthylmethyl) are stabilized in THF or ether, while inorganic ZnBr₂ is hygroscopic and water-soluble .

- Air Stability : (2-Naphthylmethyl)zinc bromide is reported as air-stable in solid form , whereas alkylzinc reagents like (2,2-dimethoxyethyl)zinc bromide require inert handling.

Structural Insights from Coordination Chemistry

- Dibromido(2,9-dimethyl-1,10-phenanthroline)zinc: Features a tetrahedral Zn center with π-π stacking interactions (centroid distances: 3.594–3.652 Å), contrasting with the linear or less-defined geometries of organozinc reagents .

Key Research Findings

- Electronic Effects: The dimethoxy group in (2,2-dimethoxyethyl)zinc bromide reduces electrophilicity compared to non-substituted alkylzinc reagents, enabling controlled nucleophilic additions .

- Yield and Efficiency : Cobalt-catalyzed syntheses (e.g., 2-chlorophenylzinc bromide) achieve higher yields (~75%) than traditional methods .

- Fluorine Impact : Fluorinated derivatives (e.g., 2,4-difluorobenzylzinc bromide) enhance binding affinity in drug candidates due to fluorine’s electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。